

ACHN-975 TFA degradation and stability concerns

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Compound of Interest

Compound Name: ACHN-975 TFA

Cat. No.: B3047518

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Technical Support Center: ACHN-975

This technical support center provides guidance and answers frequently asked questions regarding ACHN-975, with a particular focus on considerations related to its formulation as a trifluoroacetate (TFA) salt.

Section 1: ACHN-975 General Information

This section provides an overview of ACHN-975, its mechanism of action, and key findings from its development.

Frequently Asked Questions (FAQs)

What is ACHN-975?

ACHN-975 is a potent, selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2][3] LpxC is an essential enzyme in the biosynthesis of lipid A, a critical component of the outer membrane of most Gram-negative bacteria.[4][5] ACHN-975 was the first LpxC inhibitor to advance to Phase 1 human clinical trials.

What is the mechanism of action of ACHN-975?

ACHN-975 functions by inhibiting the LpxC enzyme, which is a zinc-dependent metalloenzyme. The hydroxamic acid moiety of ACHN-975 chelates the catalytic zinc ion in the active site of



LpxC, blocking its function. This inhibition disrupts the synthesis of lipid A, leading to bacterial cell death. The bactericidal activity of ACHN-975 has been described as concentration-dependent against P. aeruginosa and time-dependent against E. coli and Klebsiella pneumoniae.

What is the spectrum of activity of ACHN-975?

ACHN-975 has demonstrated potent in vitro activity against a range of Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa and Enterobacteriaceae.

Why were the clinical trials for ACHN-975 discontinued?

The clinical development of ACHN-975 was halted due to dose-limiting cardiovascular toxicity. Specifically, it was found to cause transient hypotension without a compensatory increase in heart rate. Inflammation at the infusion site was also noted in early clinical studies.

Ouantitative Data: In Vitro Activity of ACHN-975

Organism/Enzyme	MIC₅₀ (μg/mL)	MIC ₉₀ (μg/mL)	IC50 (nM)
Enterobacteriaceae spp.	1	0.02	
P. aeruginosa	0.06	0.25	
A. baumannii	>64		_

Data compiled from multiple sources.

Section 2: ACHN-975 TFA Degradation and Stability

Currently, there is limited publicly available data specifically detailing the degradation pathways or stability profile of ACHN-975 when formulated as a TFA salt. The focus of published research has been on its biological activity and clinical safety.

However, researchers working with compounds supplied as TFA salts should be aware of potential general issues related to the TFA counter-ion. The following section provides guidance on this topic.



Section 3: Handling and Troubleshooting for TFA Salts

This section addresses common questions and potential issues researchers may encounter when working with compounds formulated with a trifluoroacetate (TFA) counter-ion.

Frequently Asked Questions (FAQs)

Why is TFA used as a counter-ion?

Trifluoroacetic acid (TFA) is frequently used during the purification of synthetic molecules, such as peptides and small molecule drugs, using reversed-phase high-performance liquid chromatography (RP-HPLC). It is a strong acid that effectively protonates basic functional groups on the molecule of interest, improving its solubility in the mobile phase and leading to better purification.

Can the TFA counter-ion interfere with experiments?

Yes, the presence of residual TFA can be problematic in several experimental contexts:

- Biological Assays: TFA can alter the pH of assay buffers and may have direct, off-target effects on cells or enzymes, potentially confounding experimental results.
- Spectroscopy: The trifluoroacetate ion has strong infrared absorption bands which can interfere with spectroscopic characterization of the compound of interest, for example, in Fourier-transform infrared spectroscopy (FTIR).
- In Vivo Studies: Residual TFA is considered toxic and is undesirable in compounds intended for preclinical and clinical studies.

How can I remove or exchange the TFA counter-ion?

Several methods can be employed to remove or exchange the TFA counter-ion. The choice of method will depend on the properties of your compound and the requirements of your experiment.



- Lyophilization from HCl Solution: A traditional method involves dissolving the compound in a
 dilute solution of a stronger acid, such as hydrochloric acid (HCl), and then lyophilizing
 (freeze-drying). This process is typically repeated several times. The rationale is that the
 stronger acid will displace the weaker TFA. However, this method involves working at a very
 low pH, which could potentially lead to the degradation of acid-labile compounds.
- Ion-Exchange Chromatography: Using an ion-exchange resin is another effective method.
 The TFA salt of the compound is passed through a column packed with a resin that has the desired counter-ion (e.g., chloride or acetate). The resin exchanges the TFA for the new counter-ion.
- Reversed-Phase HPLC: It is possible to exchange the counter-ion by using a different acid (e.g., acetic acid or formic acid) in the mobile phase during an HPLC run.
- Deprotonation/Reprotonation Cycle: For compounds with basic functional groups (like amines), the TFA can be removed by dissolving the compound in a basic solution to deprotonate the amine, followed by precipitation or extraction of the free base. The free base can then be re-dissolved in a solution containing the desired acid to form the new salt.

How can I determine the amount of residual TFA?

Several analytical techniques can be used to quantify the amount of TFA in a sample:

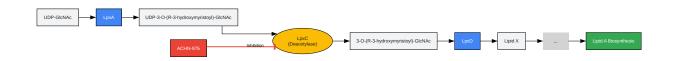
- Ion Chromatography (IC): This is a sensitive and straightforward method for the determination of TFA and other anions.
- 19F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a highly specific and quantitative method for detecting and measuring fluorine-containing compounds like TFA.

Troubleshooting Guide



Issue	Potential Cause	Recommended Solution
Unexpectedly low pH in prepared stock solution	The acidic nature of the TFA counter-ion.	Adjust the pH of your final working solution with a suitable buffer. For sensitive experiments, consider performing a counter-ion exchange.
Inconsistent results in biological assays	Interference from the TFA counter-ion.	Run a control experiment with TFA alone to assess its effect. If interference is observed, perform a counter-ion exchange on your compound.
Difficulty obtaining a clear IR spectrum	Interference from TFA absorption bands.	Perform a TFA counter-ion exchange before acquiring the IR spectrum.

Section 4: Visualizations LpxC Signaling Pathway Inhibition by ACHN-975

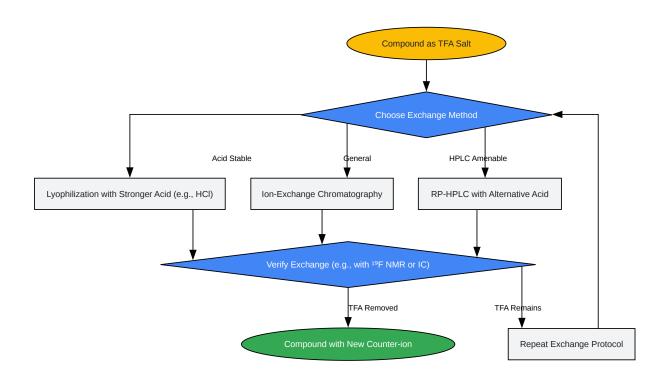


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Caption: Inhibition of the LpxC enzyme by ACHN-975 blocks the Lipid A biosynthetic pathway.

General Workflow for TFA Counter-Ion Exchange





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Caption: A logical workflow for selecting and verifying a TFA counter-ion exchange method.

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